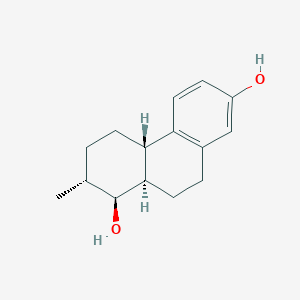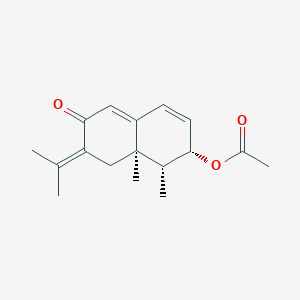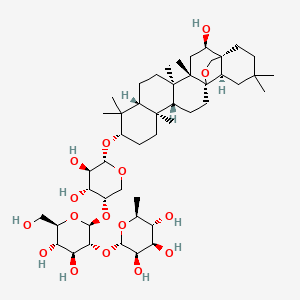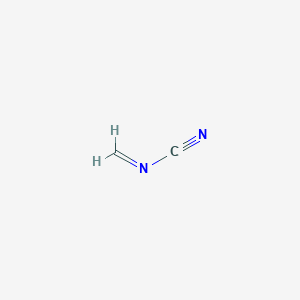
Methylidenecyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylidenecyanamide is a chemical compound characterized by the presence of a methyl group attached to an amidino group. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylidenecyanamide can be synthesized through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive raw materials . Another method involves the use of dimethyl sulfoxide (DMSO) as a methylating agent in the presence of formic acid, which allows for the one-pot transformation of aromatic nitro compounds into dimethylated amines .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenative alkylation with formaldehyde under high pressure . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Methylidenecyanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals (OH) under atmospheric conditions, leading to photo-oxidation . This reaction is significant in environmental chemistry as it contributes to the degradation of atmospheric pollutants.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroxyl radicals, formic acid, and dimethyl sulfoxide. The conditions for these reactions often involve specific temperature and pressure settings to optimize the reaction rates and yields .
Major Products: The major products formed from the reactions of this compound include methylisocyanate and various nitrosamines and nitramines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methylidenecyanamide has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . In biology, it is studied for its potential neurotoxic effects, particularly in relation to neurodegenerative diseases . In medicine, it is explored for its potential therapeutic applications, including its use in drug delivery systems . Additionally, in industry, this compound is used in the production of dyes, surfactants, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of Methylidenecyanamide involves several pathways. One proposed mechanism is its interaction with acetylcholine receptors, leading to overstimulation of postsynaptic neurons and disruption of cholinergic synaptic transmission . Another mechanism involves the formation of protein aggregates and oxidative stress, which are implicated in the etiology of neurodegenerative diseases .
Comparación Con Compuestos Similares
Methylidenecyanamide can be compared with other similar compounds such as N-methylformamide and N,N-dimethylformamide. These compounds share similar structural motifs but differ in their reactivity and applications. For instance, N-methylformamide is primarily used in organic synthesis, while N,N-dimethylformamide is widely used as a solvent in various chemical reactions . The unique properties of this compound, such as its specific reactivity with hydroxyl radicals and its potential neurotoxic effects, distinguish it from these similar compounds .
Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- Methylamine
- Dimethylamine
Propiedades
Número CAS |
43730-26-3 |
|---|---|
Fórmula molecular |
C2H2N2 |
Peso molecular |
54.05 g/mol |
Nombre IUPAC |
methylidenecyanamide |
InChI |
InChI=1S/C2H2N2/c1-4-2-3/h1H2 |
Clave InChI |
DJJGJRBOTPORBZ-UHFFFAOYSA-N |
SMILES |
C=NC#N |
SMILES canónico |
C=NC#N |
Sinónimos |
N-cyanomethanimine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[6-(Cyclohexylamino)-9-purinyl]-2-(hydroxymethyl)-4-methoxy-3-oxolanol](/img/structure/B1258137.png)
![2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B1258138.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1258140.png)
![4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B1258142.png)

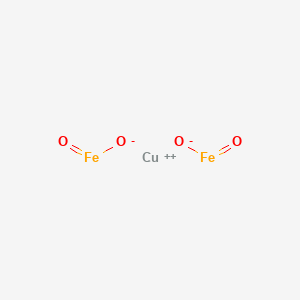
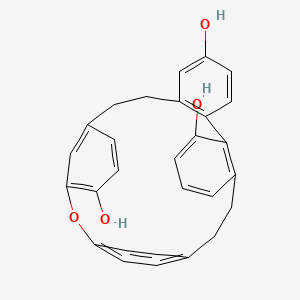
![1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide](/img/structure/B1258149.png)
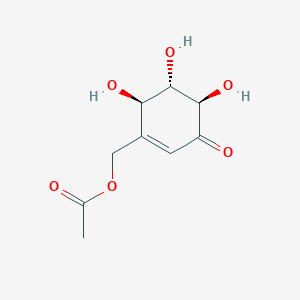

![[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1258154.png)
